
3-(Methylthio)thiophen
Übersicht
Beschreibung
3-Methylthio-thiophene, also known as 3-thienylmethylsulfide or methyl 3-thienyl sulfide, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 3-Methylthio-thiophene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylthio-thiophene is primarily located in the membrane (predicted from logP). 3-Methylthio-thiophene exists in all eukaryotes, ranging from yeast to humans.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Entwicklung Therapeutischer Wirkstoffe
3-MTT dient als ein wichtiger Baustein in der medizinischen Chemie. Seine Derivate zeigen eine breite Palette an therapeutischen Eigenschaften, darunter entzündungshemmende, antipsychotische, antiarrhythmische und angstlindernde Aktivitäten . Die Einbindung von 3-MTT in Arzneimittelmoleküle kann ihre pharmakologische Wirksamkeit verbessern, was es zu einem wertvollen Bestandteil bei der Synthese neuer therapeutischer Wirkstoffe macht.
Antimikrobielle Anwendungen
Forschungen haben gezeigt, dass bestimmte 3-MTT-Derivate eine signifikante antimikrobielle Aktivität aufweisen. Diese Verbindungen können das Wachstum verschiedener Bakterien wie Bacillus subtilis, Escherichia coli und Staphylococcus aureus hemmen, die bekanntermaßen schwere Infektionen verursachen . Dies macht 3-MTT-Derivate zu vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Antioxidative Eigenschaften
3-MTT-Derivate besitzen nachweislich starke antioxidative Aktivitäten. Sie können freie Radikale neutralisieren und so oxidative Schäden in biologischen Systemen verhindern . Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Behandlungen für Krankheiten, die durch oxidativen Stress verursacht werden.
Krebsforschung
Einige Derivate von 3-MTT zeigen vielversprechende antikanker-Eigenschaften. Sie wurden an verschiedenen Krebszelllinien, einschließlich menschlicher Lungenkrebszellen, getestet und haben eine effektive zytotoxische Aktivität gezeigt . Dies deutet darauf hin, dass 3-MTT eine Rolle bei der Entwicklung neuer Krebsmedikamente spielen könnte.
Biochemie: Fluoreszierende Sonde
3-MTT wird in der Biochemie als fluoreszierende Sonde zur Detektion von Proteinen und anderen Biomolekülen verwendet . Seine fluoreszierenden Eigenschaften ermöglichen die Visualisierung und Verfolgung biologischer Prozesse, was für verschiedene Forschungs- und Diagnoseanwendungen unerlässlich ist.
Korrosionsschutzbeschichtungen
Die Derivate von 3-MTT wurden auf ihre Korrosionsschutz-Effekte untersucht. Sie können als Beschichtungen verwendet werden, um Metalle vor Korrosion zu schützen, was ein bedeutendes Problem in Branchen wie Bau und Schifffahrt darstellt .
Wirkmechanismus
Target of Action
The primary targets of 3-(Methylthio)thiophene are believed to be proteins and other biomolecules . The interaction of 3-(Methylthio)thiophene with these targets is thought to be crucial for its mechanism of action .
Mode of Action
The exact mode of action of 3-(Methylthio)thiophene remains incompletely understood . It is believed that the compound interacts with its targets, potentially through the formation of hydrogen bonds or binding to specific sites on proteins . These interactions may result in changes to the function or activity of the target proteins .
Eigenschaften
IUPAC Name |
3-methylsulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBVBDWIKXFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334146 | |
| Record name | 3-(Methylthio)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20731-74-2 | |
| Record name | 3-(Methylthio)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)thiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using superbases like LICKOR for the polyfunctionalization of 3-(Methylthio)thiophene compared to traditional organolithium reagents?
A1: Superbases like LICKOR allow for a higher degree of metalation in 3-(Methylthio)thiophene compared to organolithium reagents. While organolithium reagents primarily achieve bimetallation at the 2 and 5 positions, superbases facilitate trimetallation. This means that in addition to the 2 and 5 positions, the alpha position relative to the thioether sulfur atom also gets deprotonated []. This enhanced reactivity opens up possibilities for creating more complex and diverse derivatives of 3-(Methylthio)thiophene in a single step [].
Q2: How does the position of the methylthio group on the thiophene ring affect its reactivity towards metalation?
A2: The position of the methylthio group significantly influences the metalation pattern. 2-(Methylthio)thiophene undergoes bimetallation at the 5-position and the alpha position to the methylthio sulfur atom when treated with a superbase. On the other hand, 3-(Methylthio)thiophene experiences bimetallation at the 2 and 5 positions with organolithium reagents and trimetallation at the 2, 5, and alpha positions with superbases []. This difference highlights how the methylthio group directs metalation depending on its position on the thiophene ring.
Q3: Beyond its use in material science, what other applications have been explored for 3-(alkylthio)thiophene derivatives?
A3: Research has investigated the flavor properties of various 3-(alkylthio)thiophene derivatives. Compounds like (3-methylthio)thiophene, (3-ethylthio)thiophene, and (3-propylthio)thiophene have been synthesized and evaluated for their potential use as meat flavoring agents []. This demonstrates the potential of this class of compounds in the food industry.
Q4: What are the potential benefits of using poly(3-methylthio)thiophene blends in solar cell technology?
A4: While specific benefits are not detailed in the provided abstracts, the use of poly(3-methylthio)thiophene blends in bulk heterojunction solar cells [] suggests their potential for improving solar cell efficiency. Further research is needed to elucidate their specific advantages in this field.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



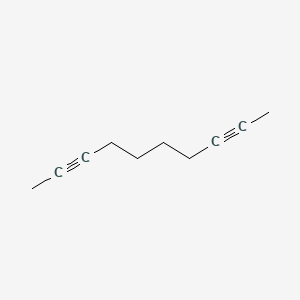

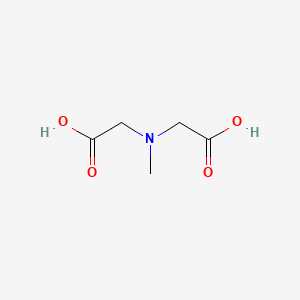
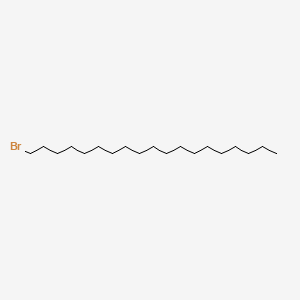


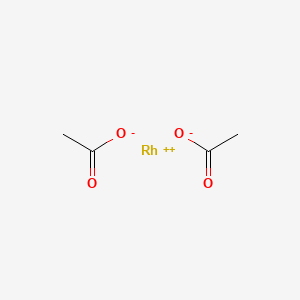
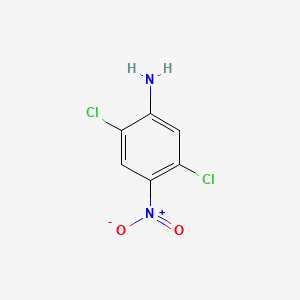

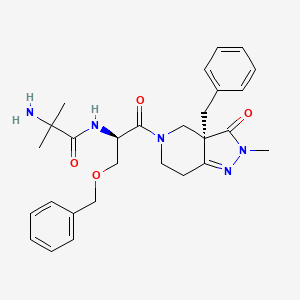
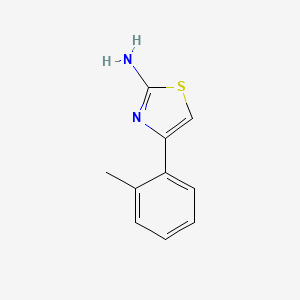

![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)
